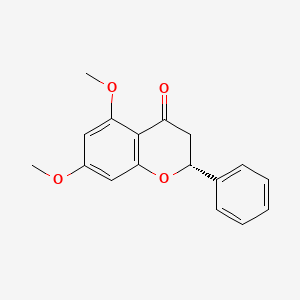

(2R)-5,7-Dimethoxyflavanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-5,7-Dimethoxyflavanone is a useful research compound. Its molecular formula is C17H16O4 and its molecular weight is 284.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2R)-5,7-Dimethoxyflavanone, commonly referred to as DMF, is a flavonoid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C17H16O4

- Molecular Weight : 284.307 g/mol

- Melting Point : 144-146 °C

- Density : 1.204 g/cm³

- Boiling Point : 468.8 °C at 760 mmHg

1. Anti-Diabetic Effects

Several studies have demonstrated the anti-diabetic properties of DMF. In a study involving diabetic rats, DMF was administered at doses of 50 and 100 mg/kg body weight. The results indicated a significant reduction in blood glucose levels (52.61% and 64.01%, respectively) compared to control groups. Additionally, DMF improved insulin sensitivity and increased levels of non-enzymatic antioxidants such as glutathione, vitamin C, and vitamin E, suggesting its role in enhancing antioxidant defense mechanisms in diabetic conditions .

| Parameter | Control Group | DMF 50 mg/kg | DMF 100 mg/kg |

|---|---|---|---|

| Blood Glucose (mmol/L) | 22.01 ± 1.98 | 10.43 ± 1.25 | 7.93 ± 1.15 |

| Insulin (µU/mL) | 5.23 ± 0.45 | 6.43 ± 0.55 | 8.57 ± 0.62 |

| Total Protein (g/dL) | 6.72 ± 0.30 | 7.67 ± 0.40 | 8.12 ± 0.35 |

2. Anti-Inflammatory Effects

DMF has shown promising anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In an experimental model of sarcopenia, DMF treatment significantly decreased these cytokines, indicating its potential in mitigating inflammation-related muscle degeneration .

3. Muscle Health and Sarcopenia

Research indicates that DMF can inhibit sarcopenia by enhancing protein turnover and mitochondrial function in aged mice. Administration of DMF resulted in increased muscle mass and grip strength while activating the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway, which is crucial for muscle hypertrophy . The compound also upregulated peroxisome proliferator-activated receptor-gamma coactivator (PGC-1α), promoting mitochondrial biogenesis.

The biological activities of DMF are attributed to its ability to modulate various signaling pathways:

- PI3K-Akt Pathway : Enhances protein synthesis while inhibiting proteolysis.

- Mitochondrial Biogenesis : Increases the expression of genes involved in mitochondrial function.

- Antioxidant Activity : Boosts the levels of endogenous antioxidants, thereby protecting against oxidative stress.

Case Studies and Research Findings

- Sarcopenia Study : An investigation into the effects of DMF on aged mice revealed that it improved muscle mass and function through modulation of the PI3K-Akt pathway and reduction of inflammatory markers .

- Diabetes Research : In diabetic rat models, DMF administration led to significant improvements in metabolic parameters, including reductions in blood glucose and lipid profiles .

- Chemopreventive Properties : A study highlighted DMF's ability to inhibit cytochrome P450 (CYP) enzymes involved in drug metabolism and carcinogen activation, suggesting potential use as a chemoprotective agent against liver cancer .

Applications De Recherche Scientifique

Anti-Aging and Muscle Health

DMF has shown promising effects in combating sarcopenia, a condition characterized by age-related muscle loss. Research indicates that DMF can enhance muscle mass and strength by regulating protein turnover and mitochondrial function. A study demonstrated that DMF administration in aged mice resulted in:

- Increased Muscle Volume: DMF significantly increased the muscle weights and cross-sectional areas of muscle fibers compared to untreated aged controls.

- Enhanced Grip Strength and Endurance: Mice treated with DMF exhibited improved grip strength and running endurance, indicating enhanced physical performance.

- Molecular Mechanisms: The underlying mechanisms include activation of the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is crucial for protein synthesis, and upregulation of mitochondrial biogenesis markers such as PGC-1α and NRF-1 .

Antidiabetic Effects

DMF has been evaluated for its antidiabetic properties, particularly in streptozotocin-induced diabetic rat models. Key findings include:

- Reduction in Blood Glucose Levels: DMF administration significantly lowered fasting blood glucose and glycosylated hemoglobin levels.

- Improved Insulin Sensitivity: The compound increased serum insulin levels and C-peptide concentrations, indicating enhanced pancreatic function.

- Hypolipidemic Effects: DMF also demonstrated a hypolipidemic effect by reducing serum triglycerides, total cholesterol, and low-density lipoproteins (LDL) .

Mechanistic Insights

The mechanisms by which DMF exerts its beneficial effects are multifaceted:

- Antioxidant Activity: DMF enhances the levels of non-enzymatic antioxidants such as glutathione, vitamin C, and vitamin E, which are critical in combating oxidative stress associated with diabetes and aging.

- Inflammation Reduction: DMF treatment led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory properties .

Summary of Findings

The following table summarizes key findings from various studies on the applications of (2R)-5,7-Dimethoxyflavanone:

Propriétés

Formule moléculaire |

C17H16O4 |

|---|---|

Poids moléculaire |

284.31 g/mol |

Nom IUPAC |

(2R)-5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3/t14-/m1/s1 |

Clé InChI |

IAFBOKYTDSDNHV-CQSZACIVSA-N |

SMILES |

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC |

SMILES isomérique |

COC1=CC2=C(C(=O)C[C@@H](O2)C3=CC=CC=C3)C(=C1)OC |

SMILES canonique |

COC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.